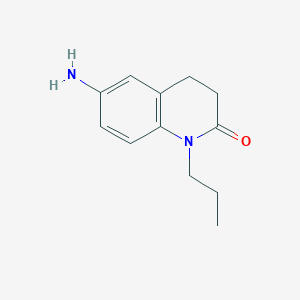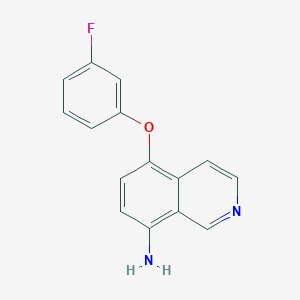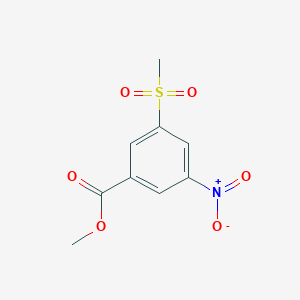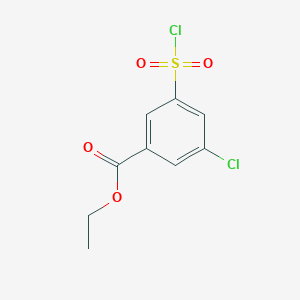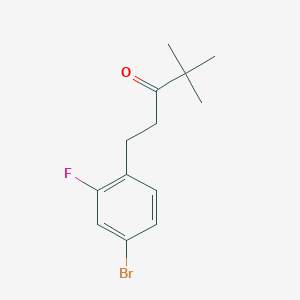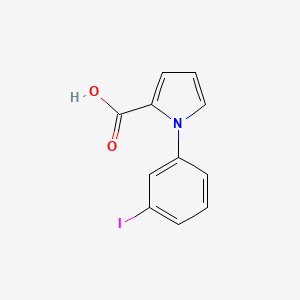
1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid” is a carboxylic acid derivative of pyrrole with an iodophenyl group attached. Pyrrole is a heterocyclic aromatic organic compound, and iodophenyl refers to a phenyl group - a ring of 6 carbon atoms - with an iodine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) attached to a carboxylic acid group (-COOH) and a phenyl ring with an iodine atom attached .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds can undergo a variety of reactions. For instance, the carboxylic acid group can react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The iodine atom might make the compound denser and increase its boiling and melting points compared to similar compounds without iodine .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Research into the synthesis and chemistry of 1H-pyrrole-2-carboxylic acid derivatives, including 1-(3-iodophenyl)-1H-pyrrole-2-carboxylic acid, has provided valuable insights into general synthesis methodologies. For example, a new general synthesis approach for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between appropriately substituted 2H-azirines and enamines. This method yields a mixture of dihydropyrroles, which upon acid treatment, produce the target compounds in moderate to high yields. This synthesis route's applicability extends to various substitutions, demonstrating its versatility in preparing pyrrole derivatives (Law et al., 1984).
Ligand for Cu-catalyzed Reactions
Pyrrole-2-carboxylic acid derivatives have been found to be effective ligands in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. This application showcases the compound's utility in facilitating organic transformations, enabling the formation of diaryl amine products under specified conditions. The compatibility with various functional groups and the moderate to good yields obtained highlight the potential of these derivatives in synthetic chemistry applications (Altman et al., 2008).
Fluorescent pH Sensors
The structural features of heteroatom-containing luminogens, akin to this compound derivatives, enable them to function as fluorescent pH sensors. These compounds exhibit intramolecular charge transfer (ICT) effects and aggregation-induced emission (AIE) characteristics. Their ability to switch emission states reversibly between blue and dark upon protonation and deprotonation makes them suitable for sensing applications in solution and solid states, as well as for detecting acidic and basic organic vapors (Yang et al., 2013).
Gas Capture and Sensing Applications
Metal-organic frameworks (MOFs) utilizing pyridyl-carboxylate derivatives demonstrate significant potential in selective gas capture and sensing applications. For instance, stable indium-pyridylcarboxylate frameworks show a unique ability to adsorb gases like C2H2, C2H4, and CO2 over CH4 efficiently. Additionally, these MOFs exhibit highly selective and sensitive fluorescence detection toward Fe3+ ions in water, showcasing their utility in environmental monitoring and material science (Zhang et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-iodophenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHVWILOAHVACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



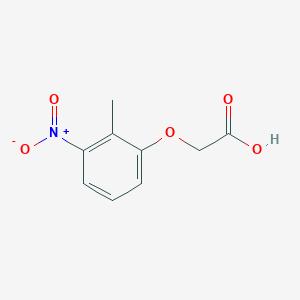
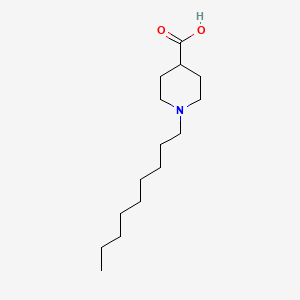
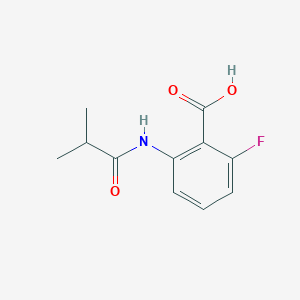

amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)
